molecular formula C21H19NO2 B14433343 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- CAS No. 76995-56-7

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)-

Cat. No.: B14433343
CAS No.: 76995-56-7
M. Wt: 317.4 g/mol
InChI Key: SYHSZSFSCFSVEG-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- is a complex organic compound with a unique structure that includes an isoindole core and a phenylmethyl group

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- typically involves multiple steps. One common synthetic route includes the reaction of an appropriate isoindole derivative with a phenylmethyl reagent under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the phenylmethyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to ensure the desired transformation .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed effects. For example, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activity .

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- can be compared with other isoindole derivatives and phenylmethyl-substituted compounds. Similar compounds include:

    1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in their substituents.

    Phenylmethyl-substituted compounds: These compounds have a phenylmethyl group attached to different core structures.

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(4-(phenylmethyl)phenyl)- lies in its specific combination of the isoindole core and the phenylmethyl group, which imparts distinct chemical and biological properties .

Properties

CAS No.

76995-56-7

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-(4-benzylphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C21H19NO2/c23-20-18-8-4-5-9-19(18)21(24)22(20)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2

InChI Key

SYHSZSFSCFSVEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC4=CC=CC=C4

Origin of Product

United States

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